TIQ-15 vs. AMD3100 (Plerixafor): Potency Advantage in CXCR4-Mediated Cell Depolarization
In a direct head-to-head assay measuring inhibition of NefM1-induced CXCR4-mediated depolarization in Jurkat T cells, TIQ-15 demonstrated an IC50 of 1 nM compared to AMD3100's IC50 of 474 nM, representing a 474-fold potency advantage [1].
| Evidence Dimension | Inhibition of NefM1-induced depolarization (CXCR4 functional assay) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | AMD3100 (Plerixafor): IC50 = 474 nM |
| Quantified Difference | 474-fold higher potency |
| Conditions | Jurkat T cells treated with 10 ng/ml NefM1 peptide and compound doses for 24 hours; IC50 determined via SigmaPlot 10 analysis [1] |
Why This Matters
This ~500-fold potency differential in a functional CXCR4 assay provides a clear quantitative basis for selecting TIQ-15 over AMD3100 in experimental systems requiring robust CXCR4 antagonism at lower concentrations.
- [1] Zhou Z, et al. Characterization of a CXCR4 antagonist TIQ-15 with dual tropic HIV entry inhibition properties. PLoS Pathog. 2024;20(8):e1012448. Fig 2E. View Source
